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Compound of Interest

Compound Name:
1-Bromo-4-cyclopropyl-2-

methylbenzene

CAS No.: 1353854-72-4

Cat. No.: B1376847

Get Quote

Executive Summary
1-Bromo-4-cyclopropyl-2-methylbenzene (CAS: 1353854-72-4) is a specialized halogenated

aromatic intermediate used primarily in organometallic cross-coupling reactions (e.g., Suzuki-

Miyaura, Buchwald-Hartwig) for drug discovery and agrochemical synthesis.[1]

As a lipophilic aryl bromide, its solubility profile is dominated by high hydrophobicity and

negligible aqueous solubility. Successful utilization in biological assays or chemical synthesis

requires strict adherence to organic solvent protocols. This guide provides a technical

breakdown of its physicochemical properties, solvent compatibility, and a validated protocol for

determining experimental solubility limits.

Physicochemical Profile & Theoretical Solubility
Understanding the molecular descriptors is the first step in predicting solubility behavior. The

compound features a non-polar cyclopropyl group and a methyl substituent on a

bromobenzene core, significantly increasing its lipophilicity compared to simple bromobenzene.
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Table 1: Physicochemical Descriptors
Property

Value
(Predicted/Observed)

Impact on Solubility

Molecular Formula C₁₀H₁₁Br —

Molecular Weight 211.10 g/mol

Low MW facilitates membrane

permeability but does not

guarantee aqueous solubility.

Physical State Liquid or Low-Melting Solid

Likely an oil at RT; easier to

dissolve than high-melting

crystalline solids (lower lattice

energy).

LogP (Octanol/Water) ~4.2 – 4.5 (Predicted)

High Lipophilicity. Indicates

poor water solubility (< 1

µg/mL) and high affinity for

organic phases.

H-Bond Donors/Acceptors 0 / 0

Lack of polar handles confirms

inability to form hydrogen

bonds with water.

Polar Surface Area (PSA) 0 Å²
Extremely non-polar; strictly

hydrophobic interactions.

Technical Insight: The cyclopropyl group adds steric bulk and lipophilicity without introducing

polarity. The ortho-methyl group (relative to bromine) may introduce slight steric hindrance

during solvation but generally enhances solubility in non-polar solvents like Hexane or Toluene

compared to planar aromatics.
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For synthetic workflows and stock solution preparation, solvent selection is critical. The

following categorization is based on the compound's "like-dissolves-like" hydrophobic nature.

Primary Solvents (High Solubility > 50 mg/mL)
These solvents are recommended for preparing stock solutions (typically 100 mM or 200 mM)

for storage or reaction setup.

Dichloromethane (DCM): Excellent solvent. Ideal for liquid-liquid extractions during workup.

Tetrahydrofuran (THF): Excellent solvent. Preferred for Grignard formation or lithiation

reactions.[2]

Ethyl Acetate (EtOAc): Good solubility. Suitable for TLC and silica gel chromatography.

Toluene: Excellent solubility. Often used for high-temperature cross-coupling reactions.

DMSO (Dimethyl sulfoxide): Good solubility. Mandatory for biological assay stocks.

Poor Solvents (Insoluble / Sparingly Soluble)
Water: Practically insoluble.

Methanol/Ethanol: Moderate to low solubility. May require heating or sonication; risk of

precipitation upon cooling if saturated.

Acidic/Basic Aqueous Solutions: No pH-dependent solubility (neutral molecule).

Biorelevant Solubility & Assay Formulation
When introducing 1-Bromo-4-cyclopropyl-2-methylbenzene into aqueous biological buffers

(e.g., PBS, cell media), precipitation is a high risk due to its LogP > 4.

Formulation Strategy:

DMSO Stock: Prepare a 10–20 mM stock in anhydrous DMSO.

Dilution: Do not add directly to water. Perform a serial dilution in DMSO first, then spike into

the buffer to keep final DMSO concentration < 1% (v/v).
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Co-solvents/Surfactants: If precipitation occurs at micromolar concentrations, add 0.05%

Tween-80 or complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to maintain solution

stability.

Experimental Protocol: Kinetic Solubility
Determination
Since experimental values are often absent for specific intermediates, the following

Miniaturized Saturation Shake-Flask Method is the gold standard for determining solubility in-

house with minimal material waste.

Reagents & Equipment[5][6]
Test Compound: 1-Bromo-4-cyclopropyl-2-methylbenzene (~5 mg).

Solvent: Phosphate Buffered Saline (PBS, pH 7.4) or organic solvent of choice.

Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC-UV or LC-MS/MS.

Filter: 0.22 µm PTFE syringe filter (low binding).

Step-by-Step Methodology
Supersaturation: Weigh 2 mg of compound into a 1.5 mL microcentrifuge tube.

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS).

Equilibration: Shake at 500 rpm for 24 hours at 25°C.

Note: Visually confirm undissolved solid/oil remains. If clear, add more compound.

Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved material.

Filtration: Carefully remove the supernatant and filter through a 0.22 µm PTFE filter to

remove micro-particulates.

Quantification:
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Dilute the filtrate 1:10 or 1:100 with Acetonitrile (ACN) to bring it into the linear range of the

detector.

Inject onto HPLC (C18 column, ACN/Water gradient).

Calculate concentration against a standard curve prepared in DMSO/ACN.

Solubility Screening Workflow (Visualization)
The following diagram illustrates the decision logic for handling this lipophilic intermediate in

both synthetic and biological contexts.
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Figure 1: Decision logic for solvent selection and formulation based on the high lipophilicity of

1-Bromo-4-cyclopropyl-2-methylbenzene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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